N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine
Description
This compound is a structurally complex molecule featuring a hybrid architecture combining a 5-methoxyindole moiety and a substituted coumarin system linked via an ethyl-propanamide chain. Key structural elements include:
- 5-Methoxyindole core: The indole group, substituted with a methoxy group at position 5, is connected to an ethyl chain. Indole derivatives are widely studied for their biological activity, particularly in neurotransmitter systems (e.g., serotonin analogs) .
- Coumarin derivative: The coumarin unit (2-oxo-2H-chromen) is substituted with a methyl group at position 4, a prenyloxy group (2-methylprop-2-en-1-yl)oxy at position 7, and a propanamide chain at position 4. Coumarins are known for anticoagulant, anti-inflammatory, and antioxidant properties, with substituents modulating bioavailability and target specificity .
Properties
Molecular Formula |
C24H19ClN2O7 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H19ClN2O7/c1-12-15-6-17-18(13-2-4-14(25)5-3-13)11-33-19(17)8-20(15)34-24(32)16(12)7-21(28)26-9-22(29)27-10-23(30)31/h2-6,8,11H,7,9-10H2,1H3,(H,26,28)(H,27,29)(H,30,31) |
InChI Key |
AESFNISGUWDONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the furochromen core.
Acetylation and coupling with glycylglycine: The final steps involve acetylation of the intermediate compound followed by coupling with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula.
Functional and Pharmacological Insights
Indole Substitution: The 5-methoxy group in the target compound and F1V contrasts with the 5-fluoro () and 6-methoxy () substitutions in analogs. Methoxy groups enhance serotonin receptor affinity, while fluorine improves metabolic stability .
Coumarin vs. Other Aromatic Systems: The target compound’s prenyloxy-substituted coumarin likely increases lipophilicity vs. ’s methoxy-coumarin or ’s naphthalene. This could enhance tissue penetration and duration of action .
Linker Flexibility :
- The propanamide linker in all compounds allows conformational flexibility, critical for receptor binding. Branched chains (e.g., F1V ) may restrict this flexibility, altering target engagement.
Biological Activity
N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework combining a furochromene core with an acetylated glycylglycine moiety. The molecular formula is C24H19ClN2O7, with a molecular weight of approximately 482.9 g/mol, making it of significant interest in medicinal chemistry and pharmacology.
Structural Characteristics
The structure of this compound includes:
- Furochromene Core : This component is known for its diverse biological activities, including antioxidant and antimicrobial properties.
- Acetylated Glycylglycine Moiety : This dipeptide structure may enhance the compound’s bioavailability and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C24H19ClN2O7 |
| Molecular Weight | 482.9 g/mol |
| Structural Features | Furochromene core, acetylated glycylglycine |
Preliminary studies indicate that this compound may exhibit various biological activities through interactions with multiple molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmission.
- Antioxidant Activity : The furochromene structure is associated with free radical scavenging capabilities.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains.
Case Studies and Research Findings
-
In Vitro Studies :
- A study on related furochromene derivatives revealed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values ranging from 5.4 μM to 30.1 μM depending on the specific derivative tested .
- Another investigation assessed the antioxidant activity of furochromene derivatives, noting their effectiveness in scavenging free radicals .
- Cytotoxicity Evaluations :
Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Enzyme Inhibition | Moderate inhibition of AChE and BChE |
| Antioxidant Activity | Effective in free radical scavenging |
| Antimicrobial Activity | Potential activity against bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
